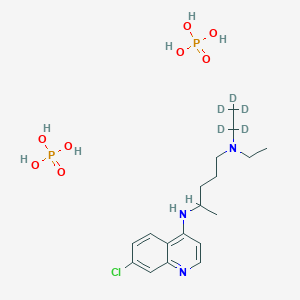

Chloroquine-d5 (diphosphate)

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Biomedical Sciences

Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research due to its unique properties. acs.org The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can alter the rate of chemical reactions, including metabolic processes, making deuterated compounds valuable for various research applications. medchemexpress.com

Applications in Metabolic Pathway Elucidation Research

The ability to track the fate of molecules within a biological system is crucial for understanding metabolic pathways. Deuterium-labeled compounds serve as excellent tracers for this purpose. medchemexpress.com By introducing a deuterated version of a drug or a metabolite into a biological system, researchers can follow its journey and identify the various chemical transformations it undergoes. This provides invaluable insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. axios-research.com The distinct mass of the deuterated compound allows for its easy detection and differentiation from its non-labeled counterparts using techniques like mass spectrometry.

Role in Analytical Method Development and Validation

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research. Deuterium-labeled compounds play a crucial role in the development and validation of these methods, particularly those based on mass spectrometry (MS). nih.govcaymanchem.com They are often used to optimize chromatographic separation and mass spectrometric detection parameters. Because deuterated compounds have nearly identical chemical properties to their non-deuterated analogs, they co-elute during chromatography, but their different masses allow for separate detection by the mass spectrometer. nih.gov This property is essential for developing selective and sensitive assays for drug quantification in complex biological matrices like blood or plasma. nih.gov

Utility in Quantitative Bioanalysis Research

In quantitative bioanalysis, which involves measuring the concentration of a drug or its metabolites in biological fluids, accuracy and precision are paramount. Deuterium-labeled compounds, such as Chloroquine-d5 (diphosphate), are widely used as internal standards in these analyses. plos.orgmedchemexpress.eu An internal standard is a compound of known concentration that is added to a sample before analysis. It helps to correct for any variations that may occur during sample preparation and analysis, such as extraction losses or fluctuations in the instrument's response. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis because its chemical and physical properties are almost identical to the analyte being measured, ensuring the most accurate and reliable results. nih.govmedchemexpress.eu

Overview of Chloroquine (B1663885) (Non-deuterated) in Research Contexts

Chloroquine, a 4-aminoquinoline (B48711) compound, has a long history in scientific research, primarily known for its use as an antimalarial agent. However, its applications in research extend far beyond its clinical use, with scientists investigating its mechanisms of action in various cellular and molecular processes.

Historical Context of Chloroquine in Scientific Inquiry (excluding clinical use)

The journey of chloroquine began in 1934 when it was synthesized by German scientists at Bayer, who named it Resochin. Initially overlooked due to perceived toxicity, it was later rediscovered and its potent antimalarial properties were recognized during World War II. Beyond its use in infectious disease research, chloroquine has been investigated for its anti-inflammatory properties in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus in research settings. In more recent decades, research has focused on its potential as an autophagy inhibitor and its effects on cancer cells and viral replication in laboratory studies.

Mechanisms of Action under Investigation in Cellular and Molecular Research Models (excluding clinical efficacy)

In cellular and molecular biology research, chloroquine is a widely used tool to study various cellular pathways. One of its most well-characterized effects is the inhibition of autophagy, a cellular process responsible for the degradation and recycling of cellular components. Chloroquine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal enzymes that are crucial for the final stages of autophagy.

Furthermore, research has explored chloroquine's ability to interfere with the signaling of Toll-like receptors (TLRs), which play a key role in the innate immune response. Studies have also investigated its potential to intercalate into DNA, which could affect DNA replication and transcription processes. These diverse mechanisms of action have made chloroquine a valuable compound for probing fundamental cellular processes in a research setting.

Autophagy Inhibition Mechanisms in Research Models

Chloroquine is a known inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components. medchemexpress.commedchemexpress.com Its inhibitory action is primarily attributed to its ability to accumulate in lysosomes, acidic organelles crucial for the final stages of autophagy. By raising the lysosomal pH, chloroquine disrupts the function of lysosomal hydrolases, which are responsible for the breakdown of autophagic cargo. This leads to the accumulation of autophagosomes, the vesicles that deliver cellular material to the lysosomes for degradation. mdpi.com

Research in various models has elucidated the molecular mechanisms underlying chloroquine-induced autophagy inhibition. Studies have shown that chloroquine can interfere with the fusion of autophagosomes with lysosomes. caymanchem.com Furthermore, some research suggests that chloroquine's effects on autophagy may also involve the modulation of key signaling pathways that regulate this process, such as the mTOR pathway. nih.govmdpi.com The use of chloroquine and its deuterated analog, Chloroquine-d5 (diphosphate), in research allows for a detailed investigation of these inhibitory mechanisms, providing insights into the intricate regulation of autophagy. mdpi.comnovusbio.com

Toll-Like Receptor (TLR) Inhibition Research

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.govmdpi.com The activation of TLRs triggers signaling cascades that lead to the production of inflammatory cytokines and other immune mediators. nih.govmdpi.com Dysregulation of TLR signaling is implicated in various inflammatory and autoimmune diseases. nih.govnih.gov

Chloroquine has been identified as an inhibitor of certain TLRs, particularly the endosomal TLRs such as TLR3, TLR7, TLR8, and TLR9, which recognize nucleic acids. medchemexpress.commedchemexpress.commedchemexpress.eu The inhibitory mechanism is thought to involve the prevention of TLR activation by interfering with the binding of their ligands or by disrupting the endosomal acidification necessary for their signaling. frontiersin.org For instance, chloroquine can inhibit the activation of TLR9 by blocking its binding to CpG-DNA. frontiersin.org Research utilizing chloroquine and its deuterated counterpart, Chloroquine-d5 (diphosphate), contributes to understanding the intricate role of TLRs in immunity and disease and in the development of potential therapeutic strategies targeting these receptors. nih.govmdpi.com

DNA Intercalation Studies

DNA intercalation is a process where a molecule inserts itself between the base pairs of a DNA double helix. nih.govnih.gov This interaction can significantly alter the structure and function of DNA, leading to the inhibition of DNA replication and transcription. nih.govtandfonline.com Many compounds with planar aromatic structures, such as certain anticancer drugs, exhibit DNA intercalating properties. nih.govacs.org

Chloroquine, with its quinoline (B57606) ring system, has been shown to intercalate into DNA. scirp.org This interaction can induce structural changes in the DNA, which may contribute to its biological activities. scirp.org Computational and experimental studies are employed to investigate the molecular details of this intercalation, including the binding affinity and the specific sites of interaction within the DNA molecule. acs.orgoup.com The use of isotopically labeled compounds like Chloroquine-d5 (diphosphate) can aid in these studies, for example, by providing a distinct signal in certain analytical techniques used to probe drug-DNA interactions.

Research Applications in In Vitro and In Vivo (Non-human) Models (excluding human clinical trials)

Chloroquine and its deuterated form, Chloroquine-d5 (diphosphate), are extensively used in a variety of in vitro and in vivo research models to investigate fundamental biological processes and the mechanisms of diseases.

In in vitro studies, these compounds are applied to cell cultures to explore their effects on cellular functions. For example, they are used to inhibit autophagy to understand its role in cancer cell survival and response to therapy. mdpi.commdpi.commdpi.com They are also employed to study the signaling pathways of Toll-like receptors in immune cells. scirp.org Furthermore, the anti-proliferative effects of chloroquine have been investigated in various cancer cell lines. caymanchem.com

In vivo studies in non-human models, such as mice, are crucial for understanding the systemic effects of these compounds. Chloroquine has been used in animal models of autoimmune diseases like lupus to investigate its immunomodulatory properties. scirp.org In cancer research, it has been administered to animal models to assess its antitumor activity, both as a single agent and in combination with other chemotherapeutic drugs. mdpi.comecancer.org For instance, studies have shown that chloroquine can reduce tumor growth in mouse xenograft models. caymanchem.com Research has also explored its potential in models of infectious diseases beyond malaria. frontiersin.orgfrontiersin.org

Interactive Data Table: In Vitro and In Vivo Research Applications

| Research Area | Model | Key Findings |

|---|---|---|

| Autophagy | Cancer Cell Lines | Inhibition of autophagy enhances cancer cell death. |

| Immunology | Mouse Models of Lupus | Reduction of disease-associated inflammation. |

| Oncology | Mouse Xenograft Models | Inhibition of tumor growth. |

Rationale for Deuterium Incorporation in Chloroquine-d5 (diphosphate) for Research Purposes

The incorporation of deuterium, a stable isotope of hydrogen, into chloroquine to create Chloroquine-d5 (diphosphate) serves several key purposes in research. symeres.commoravek.com The primary reason lies in the "kinetic isotope effect." tandfonline.com The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comhumanjournals.com

This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP) family. tandfonline.comnih.gov By strategically replacing hydrogen atoms at sites of metabolic breakdown with deuterium, the metabolic rate of the compound can be reduced. tandfonline.comgabarx.com This can lead to a longer half-life and altered pharmacokinetic profile of the drug, which can be advantageous for research purposes, allowing for more sustained effects in experimental systems. simsonpharma.comgabarx.com

Furthermore, deuterium-labeled compounds like Chloroquine-d5 (diphosphate) are invaluable as internal standards in analytical techniques such as mass spectrometry. symeres.comnih.govacs.org Because they have a different mass from their non-deuterated counterparts but behave almost identically in chromatographic separations, they allow for precise and accurate quantification of the unlabeled drug in biological samples. nih.gov This is crucial for pharmacokinetic and metabolism studies. symeres.comacs.org

Interactive Data Table: Rationale for Deuterium Incorporation

| Rationale | Description | Research Application |

|---|---|---|

| Kinetic Isotope Effect | The C-D bond is stronger than the C-H bond, slowing metabolic breakdown. | Studying metabolic pathways and improving pharmacokinetic profiles in research models. |

| Internal Standard | Provides a distinct mass for accurate quantification in analytical methods. | Precise measurement of chloroquine levels in biological samples during in vitro and in vivo studies. |

| Mechanistic Studies | Helps to identify which C-H bonds are broken during metabolic processes. | Elucidating the metabolic fate of chloroquine. |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C18H32ClN3O8P2 |

|---|---|

Poids moléculaire |

520.9 g/mol |

Nom IUPAC |

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |

Clé InChI |

QKICWELGRMTQCR-DSJRPQEBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

SMILES canonique |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

Origine du produit |

United States |

Synthesis and Characterization of Chloroquine D5 Diphosphate

Deuterium (B1214612) Labeling Strategies for Chloroquine (B1663885) Precursors

The synthesis of deuterated compounds relies on specific labeling strategies that introduce deuterium at desired positions within the molecule. These strategies can range from hydrogen-isotope exchange reactions on the target molecule or a precursor to building the molecule from already deuterated starting materials.

Synthetic Methodologies for Site-Specific Deuteration

Site-specific deuteration is crucial for creating isotopically labeled compounds with precisely located deuterium atoms. Various methodologies have been developed to achieve this with a high degree of control.

One general approach involves the use of a copper-catalyzed, redox-neutral deacylative deuteration. This method uses a methylketone (acetyl) moiety as a traceless activating group to install deuterium at specific unactivated aliphatic positions. nih.gov The process employs deuterium oxide (D₂O) as the deuterium source and allows for mono-, di-, and tri-deuteration at targeted sites with broad functional group tolerance. nih.gov

Another strategy for site-specific deuteration is hydrogen-isotope exchange, which can be facilitated by an acid catalyst. For example, heating a compound with deuterated acetic acid (CH₃COOD) can achieve a high degree of deuterium incorporation at specific positions, such as a methyl group. nih.gov This process can be repeated to increase the level of deuterium incorporation to over 95%. nih.gov These methods exemplify advanced chemical techniques that allow for the precise and efficient synthesis of deuterated organic molecules. nih.govnih.gov

Incorporation of Deuterium into the Ethyl Moiety of Chloroquine

A described synthetic route for Chloroquine-d5 ([²H₅] Chloroquine) involves the specific incorporation of five deuterium atoms into one of the N-ethyl groups of the side chain. jocpr.com This is achieved in the final step of the synthesis by alkylating a desethylchloroquine (B194037) precursor.

The synthesis begins with a suitable diamine precursor, which is then alkylated using [²H₅] ethyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dry dimethylformamide (DMF). jocpr.com The reaction involves the nucleophilic substitution of iodide by the secondary amine of the precursor, thereby attaching the fully deuterated ethyl-d5 group to the side chain. jocpr.com

The general reaction scheme is as follows:

A diamine precursor (desethylchloroquine) is suspended with K₂CO₃ in dry DMF. jocpr.com

[²H₅] ethyl iodide is added slowly to the suspension. jocpr.com

The reaction is stirred at room temperature for several hours to yield the free base of [²H₅] Chloroquine. jocpr.com

The crude product is then purified, typically by column chromatography. jocpr.com

Finally, the purified free base is converted to the diphosphate (B83284) salt, yielding [²H₅] Chloroquine diphosphate. jocpr.com

This method provides a direct and efficient way to introduce a stable isotopic label at a specific location within the Chloroquine molecule, making it suitable as an internal standard for metabolic studies. jocpr.com

Spectroscopic and Chromatographic Characterization for Isotopic Purity and Enrichment

Following synthesis, the Chloroquine-d5 (diphosphate) product must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) for Isotopic Confirmation

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and determining the level of isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-labeled counterpart, the increase in mass due to the deuterium atoms can be precisely measured.

For [²H₅] Chloroquine, mass spectrometry analysis has been used to confirm a deuterium enrichment of over 98%. jocpr.com This high level of enrichment is critical for its use as an internal standard in quantitative assays, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). jocpr.comnih.gov

Table 1: Mass Spectrometry Data for Chloroquine-d5

| Parameter | Value | Reference |

|---|---|---|

| Isotopic Enrichment | >98% | jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact position of the deuterium atoms within the molecule. While ¹H NMR is used to observe hydrogen nuclei, the absence of signals at specific chemical shifts in the ¹H NMR spectrum of the deuterated compound, compared to the unlabeled standard, indicates where deuterium substitution has occurred.

For Chloroquine-d5, the disappearance of signals corresponding to the ethyl group protons would confirm that the deuteration occurred specifically at that moiety. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, providing definitive proof of their location. While specific NMR data for Chloroquine-d5 is not detailed in the provided sources, this technique is a standard procedure for the structural elucidation of deuterated compounds. nih.govgoogle.com

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the synthesized Chloroquine-d5 (diphosphate). google.com This analysis separates the main compound from any unreacted starting materials, by-products, or other impurities.

The method ensures that the final product meets high purity standards, which is crucial for its application in analytical methods. google.com For synthesized [²H₅] Chloroquine, HPLC results have demonstrated a chemical purity of over 98%. jocpr.com

Table 2: Chromatographic Purity Data for Chloroquine-d5

| Parameter | Value | Reference |

|---|---|---|

| Chemical Purity | >98% | jocpr.com |

Physicochemical Analysis Relevant to Research Handling and Stability

The physicochemical properties of Chloroquine-d5 (diphosphate), particularly its solubility and stability in various conditions, are critical for its effective use in research, especially in the preparation of stock solutions and its application in analytical assays.

Solubility in Research-Relevant Solvents

The solubility of Chloroquine-d5 (diphosphate) and its non-deuterated analogue has been determined in several solvents commonly used in research settings. Data indicates high solubility in aqueous solutions, while solubility in common organic solvents like DMSO and ethanol (B145695) is limited. A study measuring the solubility of chloroquine diphosphate from 298.2 to 333.2 K found that the highest solubility was achieved in pure water. researchgate.net The solubility data from various sources is compiled below.

| Solvent | Solubility | Compound | Source |

|---|---|---|---|

| Water | Soluble to 100 mM | Chloroquine diphosphate | rndsystems.com |

| Water | 100 mg/mL (193.85 mM) | Chloroquine diphosphate | selleckchem.com |

| Water | ≥ 33 mg/mL (63.97 mM) | Chloroquine phosphate (B84403) | clinisciences.com |

| Water | 50 mg/mL | Chloroquine diphosphate | sigmaaldrich.com |

| PBS (pH 7.2) | 10 mg/mL | Chloroquine-d5 (phosphate) | caymanchem.com |

| PBS (pH 7.2) | Approximately 10 mg/ml | Chloroquine (phosphate) | caymanchem.com |

| DMSO | Insoluble | Chloroquine diphosphate | selleckchem.comselleckchem.com |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | Chloroquine phosphate | clinisciences.com |

| Ethanol | Insoluble | Chloroquine diphosphate | selleckchem.com |

| DMF | 3.781×10⁻⁵ (mole fraction at 313.15 K) | Chloroquine diphosphate | researchgate.net |

| Ethanol | 2.426×10⁻⁵ (mole fraction at 313.15 K) | Chloroquine diphosphate | researchgate.net |

| n-propanol | 1.153×10⁻⁵ (mole fraction at 313.15 K) | Chloroquine diphosphate | researchgate.net |

| Isopropanol | 8.20×10⁻⁶ (mole fraction at 313.15 K) | Chloroquine diphosphate | researchgate.net |

Stability in Solution for Analytical Applications

The stability of chloroquine diphosphate in solution is a key factor for ensuring accuracy and reproducibility in analytical methods. Aqueous solutions of chloroquine phosphate are not recommended for storage for more than one day. caymanchem.com However, solutions with a pH between 4 and 6 are noted to be stable even when heated. sigmaaldrich.com

A stability-indicating study using UV-spectrophotometry was conducted on chloroquine phosphate by subjecting it to forced degradation under various stress conditions. The findings are crucial for analytical method development and are summarized below: semanticscholar.org

Base Hydrolysis: The compound undergoes significant degradation under base-induced stress conditions. semanticscholar.org

Oxidative Stress: Insignificant degradation was observed when the compound was subjected to oxidative stress. semanticscholar.org

Other Conditions: The drug remained stable under acid-, heat-, and light-induced stress conditions. semanticscholar.org

These findings indicate that for analytical applications, careful consideration must be given to the pH and storage duration of solutions containing chloroquine diphosphate to prevent degradation and ensure the integrity of the analytical results. semanticscholar.org

Advanced Analytical Applications of Chloroquine D5 Diphosphate in Research

Development and Validation of Bioanalytical Methods using Chloroquine-d5 (diphosphate) as Internal Standard

The development of robust bioanalytical methods is fundamental for pharmacokinetic and metabolic studies. Chloroquine-d5 (diphosphate), as a stable isotope-labeled internal standard, is the preferred choice for quantitative analysis using mass spectrometry. Its physicochemical properties are nearly identical to the analyte, Chloroquine (B1663885), ensuring similar behavior during sample preparation and analysis, which allows for correction of variability in extraction recovery and matrix effects. nih.govnih.gov

LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.gov The use of Chloroquine-d5 as an internal standard is integral to achieving accurate and precise results in these assays.

The primary goal of chromatographic separation in this context is to resolve Chloroquine and its main metabolite, desethylchloroquine (B194037), from each other and from endogenous matrix components that could interfere with the analysis. nih.gov The optimization process typically involves a systematic evaluation of several parameters to achieve the desired separation efficiency, peak shape, and analysis time.

Key Optimization Parameters:

Column Chemistry: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly employed. The choice depends on the specific requirements of the assay, including the need to retain the relatively polar Chloroquine and its metabolites.

Mobile Phase Composition: A mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all analytes and to elute more strongly retained matrix components. nih.gov

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. A typical flow rate for a standard analytical column might be around 0.5 mL/min.

A well-optimized method will ensure that Chloroquine, its metabolites, and the Chloroquine-d5 internal standard are eluted in a region of the chromatogram that is free from significant matrix interference, thereby minimizing ion suppression or enhancement. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation in tandem mass spectrometry. The selection of appropriate MRM transitions is a critical step in the development of a quantitative LC-MS/MS method. This involves selecting a specific precursor ion for the analyte and its internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell of the mass spectrometer.

For Chloroquine, a common precursor ion is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 320.2. Upon fragmentation, a characteristic product ion at m/z 247.1 is often selected for quantification. nih.govresearchgate.net

For the internal standard, Chloroquine-d5 , the precursor ion is the protonated molecule [M+H]⁺ at m/z 325.2 . A specific and intense product ion at m/z 147.1 is monitored for quantification. nih.gov The selection of a unique product ion for the internal standard that is distinct from any potential product ions of the analyte is crucial to avoid cross-talk and ensure accurate quantification. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Chloroquine | 320.2 | 247.1 | nih.govresearchgate.net |

| Chloroquine-d5 | 325.2 | 147.1 | nih.gov |

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. researchgate.net This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A stable isotope-labeled internal standard like Chloroquine-d5 is the most effective tool to compensate for matrix effects, as it co-elutes with the analyte and is affected in a similar manner. chromatographyonline.com

Assessment of Matrix Effect:

The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement. nih.gov

Compensation Strategies:

Use of a Stable Isotope-Labeled Internal Standard: This is the primary and most effective strategy. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which normalizes for variations in ionization efficiency. nih.govchromatographyonline.com

Chromatographic Separation: Optimizing the chromatography to separate the analyte and internal standard from the majority of matrix components can significantly reduce the matrix effect. nih.gov

Sample Preparation: More rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to remove a larger proportion of interfering matrix components compared to simpler methods like protein precipitation. chromatographyonline.com

While LC-MS/MS is more commonly used for the analysis of compounds like Chloroquine, GC-MS can also be employed. For GC-MS analysis, derivatization of Chloroquine may be necessary to improve its volatility and thermal stability. The use of an internal standard is also crucial for accurate quantification in GC-MS.

Although the direct use of Chloroquine-d5 (diphosphate) in published GC-MS methodologies for Chloroquine is not widely documented, the principles of using a stable isotope-labeled internal standard remain the same. A deuterated analog would be the ideal internal standard for GC-MS analysis to correct for variations in derivatization efficiency, injection volume, and ionization.

A typical GC-MS method for Chloroquine would involve:

Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.

Derivatization (if necessary): To increase volatility.

GC Separation: Using a capillary column to separate the analyte from other components.

MS Detection: Operating in selected ion monitoring (SIM) or full-scan mode. In SIM mode, specific ions for Chloroquine and the internal standard would be monitored for quantification. For Chloroquine, qualifier and quantifier ions of m/z 319 and 86 have been reported. nih.gov

Bioanalytical method validation in a research setting ensures that the method is reliable for its intended purpose. The validation parameters are similar to those for clinical validation but may be adapted to the specific needs of the research study. pmda.go.jp Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. gmp-compliance.org

Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For non-clinical research, the acceptance criteria are typically a mean accuracy within ±15% (±20% at the LLOQ) of the nominal value and a precision (coefficient of variation, CV) not exceeding 15% (20% at the LLOQ). pmda.go.jpnalam.ca

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations. The curve should have a defined range, and the back-calculated concentrations of the standards should meet predefined acceptance criteria (e.g., within ±15% of the nominal value, ±20% at the LLOQ). nalam.ca

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pmda.go.jp

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in an extracted sample to the response of a post-extraction spiked sample. gmp-compliance.org

Matrix Effect: As discussed previously, this is a critical parameter for mass spectrometry-based methods. pmda.go.jp

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability). pmda.go.jp

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |

| Calibration Curve (r²) | Typically ≥0.99 |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions |

Validation Parameters in Research Settings (excluding clinical validation)

Linearity and Calibration Range Establishment

The establishment of linearity and a suitable calibration range is a critical step in the validation of analytical methods. In the context of Chloroquine analysis, Chloroquine-d5 (diphosphate) is frequently employed as an internal standard to ensure accuracy and precision.

Recent studies have demonstrated the successful development of linear calibration curves for Chloroquine and its metabolites over a range of concentrations in various biological matrices. For instance, in the quantification of Chloroquine and its primary metabolite, desethylchloroquine, calibration curves were established in whole blood, plasma, and dried blood spots (DBS). The concentration ranges for these matrices were 2.56–1220 ng/ml and 3.36–1220 ng/ml for Chloroquine and desethylchloroquine in whole blood, 1.41–610 ng/ml for both in plasma, and 1.82–1552 ng/ml and 2.95–1552 ng/ml in DBS, respectively. nih.gov

Similarly, in the simultaneous analysis of hydroxychloroquine (B89500) (HCQ), its metabolites, and azithromycin (B1666446) (AZM), calibration ranges were established as 2–1000 ng/mL for HCQ and AZM, 1–500 ng/mL for desethylhydroxychloroquine (DHCQ), and 0.5–250 ng/mL for bisdesethylchloroquine (BDCQ). nih.gov These methods typically utilize a weighted linear regression model, such as 1/x², to ensure the accuracy of back-calculated values for calibration standards and quality control samples. nih.gov The correlation coefficients (r²) for these calibration curves consistently exceed 0.99, indicating a strong linear relationship between the analyte concentration and the instrumental response. nih.govwjpmr.com

Interactive Data Table: Calibration Ranges for Chloroquine and Related Compounds

| Analyte | Matrix | Calibration Range (ng/mL) |

| Chloroquine | Whole Blood | 2.56–1220 |

| Desethylchloroquine | Whole Blood | 3.36–1220 |

| Chloroquine | Plasma | 1.41–610 |

| Desethylchloroquine | Plasma | 1.41–610 |

| Chloroquine | Dried Blood Spot | 1.82–1552 |

| Desethylchloroquine | Dried Blood Spot | 2.95–1552 |

| Hydroxychloroquine | Plasma | 2–1000 |

| Azithromycin | Plasma | 2–1000 |

| Desethylhydroxychloroquine | Plasma | 1–500 |

| Bisdesethylchloroquine | Plasma | 0.5–250 |

Precision and Accuracy Assessments

Precision and accuracy are paramount in bioanalytical method validation, ensuring the reliability and reproducibility of the obtained data. The use of Chloroquine-d5 as an internal standard significantly contributes to achieving high levels of precision and accuracy in the quantification of Chloroquine and its metabolites.

Regulatory guidelines generally require the precision of an analytical method to be within 15% coefficient of variation (CV), except for the lower limit of quantitation (LLOQ), where a CV of up to 20% is acceptable. nih.gov Similarly, accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ). nih.gov Numerous validated methods for Chloroquine analysis have demonstrated compliance with these criteria.

For example, a study quantifying Chloroquine and desethylchloroquine in whole blood, plasma, and dried blood spots reported intra- and inter-batch precision below 15%, meeting regulatory acceptance criteria. nih.govresearchgate.net Another study focusing on amodiaquine (B18356) and desethylamodiaquine, which are structurally related to Chloroquine, reported intra-day and inter-day precision (%CV) ranging from 1.64% to 12.6%, with accuracy values between 93.7% and 104%. nih.gov These results underscore the robustness and reliability of analytical methods employing deuterated internal standards.

Interactive Data Table: Precision and Accuracy Data

| Analyte | Matrix | Precision (%CV) | Accuracy (%) |

| Chloroquine | Whole Blood | <15 | Within ±15 |

| Desethylchloroquine | Whole Blood | <15 | Within ±15 |

| Chloroquine | Plasma | <15 | Within ±15 |

| Desethylchloroquine | Plasma | <15 | Within ±15 |

| Chloroquine | Dried Blood Spot | <15 | Within ±15 |

| Desethylchloroquine | Dried Blood Spot | <15 | Within ±15 |

| Amodiaquine | Plasma | 1.64 - 12.6 | 93.7 - 104 |

| Desethylamodiaquine | Plasma | 1.64 - 12.6 | 93.7 - 104 |

Recovery and Extraction Efficiency Studies

The recovery and extraction efficiency of an analytical method are crucial parameters that determine the proportion of the analyte of interest that is successfully extracted from the biological matrix and measured. The use of a stable isotope-labeled internal standard, such as Chloroquine-d5, is instrumental in compensating for any variability in the extraction process.

Different extraction techniques, including solid-phase extraction (SPE), supported liquid extraction (SLE+), and phospholipid removal, are employed to isolate Chloroquine and its metabolites from complex biological matrices. The absolute recovery of these compounds can vary depending on the matrix and the extraction method used.

For instance, in one study, the absolute recovery of Chloroquine and desethylchloroquine was reported to be in the range of 93-102% for whole blood, 56-64% for dried blood spots, and 69-80% for plasma. nih.govresearchgate.net The recovery of the stable isotope-labeled internal standards was consistent and not affected by the concentrations of the analytes. nih.gov In another study involving hydroxychloroquine and its metabolites, the recovery ranged from 88.6% to 94.4%. nih.gov These findings highlight the importance of optimizing extraction procedures for different biological samples to ensure high and reproducible recovery.

Interactive Data Table: Recovery and Extraction Efficiency

| Analyte | Matrix | Extraction Method | Recovery (%) |

| Chloroquine | Whole Blood | SPE | 93-102 |

| Desethylchloroquine | Whole Blood | SPE | 93-102 |

| Chloroquine | Dried Blood Spot | Phospholipid Removal | 56-64 |

| Desethylchloroquine | Dried Blood Spot | Phospholipid Removal | 56-64 |

| Chloroquine | Plasma | SLE+ | 69-80 |

| Desethylchloroquine | Plasma | SLE+ | 69-80 |

| Hydroxychloroquine | Plasma | SPE | 88.9-94.4 |

| Desethylhydroxychloroquine | Plasma | SPE | 88.6-92.9 |

| Bisdesethylchloroquine | Plasma | SPE | 88.7-90.9 |

Selectivity and Specificity Evaluations

Selectivity and specificity are critical aspects of analytical method validation, ensuring that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. In the analysis of Chloroquine, it is essential to demonstrate that the method can distinguish Chloroquine and its metabolites from endogenous matrix components and other potentially co-administered drugs.

The use of tandem mass spectrometry (LC-MS/MS) provides a high degree of selectivity due to its ability to monitor specific precursor-to-product ion transitions for each analyte. nih.gov To evaluate selectivity, blank biological samples from multiple sources are analyzed to check for any interfering peaks at the retention times of the analytes and the internal standard. nih.gov

Furthermore, the potential for interference from other commonly co-administered drugs is assessed. For example, in the validation of a Chloroquine assay, other antimalarial drugs were injected and showed no interfering peaks. researchgate.net This ensures that the method is specific for the intended analytes and that the results are not confounded by the presence of other substances. The internal standard, Chloroquine-d5, plays a crucial role in these evaluations by helping to identify and correct for any matrix effects that may occur.

Quantitative Analysis of Chloroquine and its Metabolites in Pre-clinical and In Vitro Research Samples

Quantification in Cell Culture Media and Lysates

The quantification of Chloroquine in in vitro systems, such as cell culture media and lysates, is essential for understanding its cellular uptake, mechanism of action, and potential cytotoxic effects. nih.govgavinpublishers.com Chloroquine-d5 serves as an invaluable internal standard in these studies, enabling accurate and precise measurement of intracellular and extracellular drug concentrations.

In vitro studies have investigated the effects of Chloroquine on various cell lines, often at concentrations ranging from micromolar to millimolar levels. frontiersin.orgresearchgate.net For instance, cytotoxicity assays have been performed with Chloroquine concentrations ranging from 0.01 µM to 1000 µM. frontiersin.orgresearchgate.net The ability to accurately quantify Chloroquine in the cell culture medium and within the cells is critical for correlating the observed biological effects with the actual drug exposure.

The analytical methods employed for these in vitro studies are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of Chloroquine-d5 as an internal standard helps to correct for variations in sample preparation and matrix effects, ensuring the reliability of the quantitative data.

Quantification in Animal Model Biological Samples (e.g., plasma, tissues, urine)

Pre-clinical studies in animal models are fundamental for evaluating the pharmacokinetic properties of Chloroquine, including its absorption, distribution, metabolism, and excretion. The accurate quantification of Chloroquine and its metabolites in various biological samples, such as plasma, tissues, and urine, is crucial for these assessments. Chloroquine-d5 is widely used as an internal standard in these bioanalytical methods to ensure data integrity.

Validated LC-MS/MS methods have been developed for the quantification of Chloroquine and its primary active metabolite, desethylchloroquine, in different animal matrices. nih.govnih.gov These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.gov

The use of a deuterated internal standard like Chloroquine-d5 is particularly important in the analysis of complex matrices such as tissue homogenates, where significant matrix effects can be encountered. By mimicking the analytical behavior of the unlabeled analyte, Chloroquine-d5 compensates for any losses during sample processing and variations in ionization efficiency, thereby enabling accurate and precise quantification of Chloroquine and its metabolites in these challenging samples. nih.gov

Standardization and Quality Control in Research Laboratories

In the realm of advanced analytical research, the precision and reliability of experimental data are paramount. Chloroquine-d5 (diphosphate), a deuterium-labeled isotopologue of chloroquine, serves a critical function in ensuring the integrity of analytical measurements, particularly in the field of quantitative mass spectrometry. Its primary role is that of an internal standard, a compound added in a known quantity to samples undergoing analysis. This practice is fundamental to the standardization and quality control protocols in research laboratories.

The use of a stable isotope-labeled internal standard, such as Chloroquine-d5 (diphosphate), is the preferred method in high-sensitivity analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov This is because its chemical and physical properties are nearly identical to those of the analyte, chloroquine, allowing it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte.

This characteristic is instrumental in correcting for variations that can occur during sample preparation and analysis. researchgate.net For instance, any loss of analyte during extraction from complex biological matrices like blood, plasma, or tissue will be mirrored by a proportional loss of the Chloroquine-d5 internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the concentration of chloroquine, effectively nullifying the impact of sample processing variability and matrix effects. researchgate.netresearchgate.net

Matrix effects, which involve the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. researchgate.net Research has demonstrated that stable isotope-labeled internal standards fully compensate for these effects, resulting in normalized matrix effects close to one, which indicates a high degree of analytical accuracy. researchgate.netnih.gov

An advanced application of Chloroquine-d5 is in quantitative mass spectrometry imaging (QMSI), a technique used to visualize the spatial distribution of drugs within tissue samples. researchgate.net In these studies, the deuterated internal standard is used to normalize the data from pixel to pixel, correcting for inconsistencies in extraction efficiency and matrix effects across the tissue surface. researchgate.net This allows for the creation of precise quantitative maps showing drug concentration in different anatomical regions, such as the cortex, medulla, and pelvis of the kidney. researchgate.net The use of Chloroquine-d5 enabled the construction of a calibration curve with excellent linearity (R² = 0.9953) for quantifying chloroquine in tissue. researchgate.net

The validation of analytical methods according to regulatory guidelines is a cornerstone of quality control. The development of robust assays for chloroquine quantification relies on Chloroquine-d5 to establish key performance characteristics, including sensitivity, selectivity, precision, and accuracy. researchgate.net Studies have successfully validated high-throughput methods using this internal standard for quantifying chloroquine and its metabolites in various biological samples, demonstrating intra- and inter-batch precision well within the accepted limits of 15%. researchgate.net

Research Findings on Chloroquine-d5 as an Internal Standard

The following table summarizes key performance metrics from a study that developed and validated LC-MS/MS methods for quantifying chloroquine in different biological matrices using a stable isotope-labeled internal standard.

| Parameter | Whole Blood | Plasma | Dried Blood Spots (DBS) |

| Sample Volume | 50 µl | 100 µl | 15 µl |

| Quantification Range (ng/mL) | 2.03–459 | Not Specified | 1.82–413 |

| Intra-batch Precision | < 15% | < 15% | < 15% |

| Inter-batch Precision | < 15% | < 15% | < 15% |

| Normalized Matrix Factor | 0.96 - 1.03 | 0.96 - 1.03 | 0.96 - 1.03 |

| Absolute Recovery | 93–102% | 69–80% | 56–64% |

| Data sourced from a study on high sensitivity methods for chloroquine quantification. researchgate.net |

Applications in Pharmacokinetic and Metabolic Research Non Human and in Vitro Models

Investigation of Chloroquine (B1663885) Metabolism Pathways utilizing Chloroquine-d5 (diphosphate) as a Tracer

Chloroquine undergoes metabolism in the liver, primarily through N-dealkylation, to form its main active metabolites: desethylchloroquine (B194037) (DCQ) and bisdesethylchloroquine (BDCQ). nih.govdrugbank.com Chloroquine-d5 is instrumental in tracing these metabolic transformations in preclinical research models.

In vitro systems, such as human liver microsomes (HLMs) and hepatocytes, are standard models for studying drug metabolism. nih.gov The use of deuterium-labeled chloroquine, like Chloroquine-d5, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of chloroquine and its metabolites, DCQ and BDCQ. nih.govescholarship.org This is critical for understanding the rate and extent of metabolite formation.

Research using HLMs has demonstrated that chloroquine is primarily metabolized to DCQ. nih.govdrugbank.com The formation of these metabolites is dependent on cofactors like NADPH, indicating the involvement of cytochrome P450 enzymes. nih.gov

Table 1: Kinetic Parameters of Chloroquine Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Apparent Km (high affinity) | 0.21 mM | nih.gov |

| Apparent Vmax (high affinity) | 1.02 nmol/min/mg protein | nih.gov |

| Apparent Km (low affinity) | 3.43 mM | nih.gov |

| Apparent Vmax (low affinity) | 10.47 nmol/min/mg protein | nih.gov |

| Apparent Km (alternative study) | 444 +/- 121 µM | clinpgx.org |

| Apparent Vmax (alternative study) | 617 +/- 128 pmol/min/mg protein | clinpgx.org |

This table presents kinetic data for the formation of desethylchloroquine from chloroquine in human liver microsomes. The biphasic nature of the Eadie-Hofstee plots in one study suggests the involvement of multiple enzymes. nih.gov

Studies utilizing cDNA-expressed human CYP isoforms have identified several enzymes responsible for the N-desethylation of chloroquine. clinpgx.orgsemanticscholar.org The major contributors to this metabolic pathway are CYP2C8 and CYP3A4/5. nih.govresearchgate.net Other isoforms, including CYP1A2, CYP2C19, and CYP2D6, also exhibit activity in forming desethylchloroquine, but to a lesser extent. nih.govnih.gov

Chemical inhibition studies in human liver microsomes further support the primary role of CYP2C8 and CYP3A4/5. nih.govdrugbank.com Quercetin, an inhibitor of CYP2C8, and ketoconazole, an inhibitor of CYP3A4/5, have been shown to significantly inhibit the formation of DCQ. nih.govdrugbank.com A combination of these inhibitors can block up to 80% of DCQ formation. clinpgx.org Correlation analyses have also shown a strong relationship between DCQ formation and the activities of CYP3A4 (measured by testosterone (B1683101) 6β-hydroxylation) and CYP2C8 (measured by paclitaxel (B517696) 6α-hydroxylation). semanticscholar.orgnih.gov

Table 2: Correlation of Desethylchloroquine (DCQ) Formation with CYP Isozyme Activity

| CYP Isozyme-Specific Reaction | Correlation Coefficient (r) | p-value | Reference |

| Testosterone 6β-hydroxylation (CYP3A4) | 0.80 | < 0.001 | clinpgx.orgsemanticscholar.org |

| Paclitaxel 6α-hydroxylation (CYP2C8) | 0.82 | < 0.001 | clinpgx.orgsemanticscholar.org |

| Midazolam 1-hydroxylation (CYP3A4/5) | 0.868 | N/A | nih.gov |

| Paclitaxel 6α-hydroxylation (CYP2C8) | 0.900 | N/A | nih.gov |

This table illustrates the strong positive correlation between the rate of DCQ formation and the activity of specific CYP3A4 and CYP2C8 enzymes in human liver microsomes.

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect. nih.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. Strategically placing deuterium at sites of metabolic oxidation can slow down the metabolism of a drug, thereby improving its metabolic stability and extending its half-life. ingenza.com While specific studies on the deuterium isotope effects on the metabolic stability of Chloroquine-d5 were not found in the provided search results, the general principle is a key rationale for using deuterated compounds in metabolic research. nih.govingenza.com Understanding these effects is crucial for accurately interpreting data from studies using deuterated tracers.

Research on Drug-Drug Interactions affecting Chloroquine Disposition (Non-human and In Vitro Mechanistic Studies)

Chloroquine is often co-administered with other drugs, creating the potential for drug-drug interactions (DDIs). nih.govresearchgate.net In vitro models are essential for investigating the mechanisms of these interactions, particularly those involving metabolic enzymes and transport proteins.

Co-administered drugs can either inhibit or induce the activity of CYP enzymes, thereby altering the metabolism of chloroquine. For example, known inhibitors of CYP2C8 and CYP3A4/5 can decrease the rate of chloroquine's conversion to its metabolites. nih.govdrugbank.com Conversely, inducers of these enzymes could potentially increase the rate of metabolism.

Chloroquine itself has been shown to be a selective inhibitor of CYP2D6 activity in humans. nih.govdrugbank.com This inhibitory effect is modest but can be progressive with repeated dosing. nih.gov In vitro studies have confirmed that chloroquine can inhibit its own metabolism, particularly through CYP2D6. nih.govresearchgate.net This suggests a potential for DDIs when chloroquine is taken with other drugs that are substrates for this enzyme. nih.govdrugbank.com

Table 3: Effect of Chloroquine on the Activity of Various CYP Isozymes In Vivo

| CYP Isozyme | Probe Drug | Effect of Chloroquine | Reference |

| CYP1A2 | Caffeine | No effect | nih.gov |

| CYP2C19 | Mephenytoin | No effect | nih.gov |

| CYP2D6 | Debrisoquine | Progressive and significant decrease | nih.gov |

| CYP2E1 | Chlorzoxazone | No effect | nih.gov |

| CYP3A4 | Dapsone | No effect | nih.gov |

This table summarizes the findings of a study in healthy volunteers, demonstrating the selective inhibitory effect of chloroquine on CYP2D6 activity.

Drug transporters, such as P-glycoprotein (P-gp), play a significant role in drug disposition and can be a source of DDIs. nih.gov In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have been employed to investigate the interaction of antimalarial drugs with P-gp. nih.govresearchgate.net

Research has shown that hydroxychloroquine (B89500), a close analog of chloroquine, is a substrate and a weak inhibitor of P-gp. nih.gov This suggests that it could potentially increase the bioavailability of co-administered drugs that are also P-gp substrates by inhibiting their efflux back into the intestinal lumen. nih.gov Chloroquine itself has been identified as a substrate of the MATE1 and MRP1 transport systems and can act as both an inhibitor and an inducer of MRP1. nih.govresearchgate.net Studies have shown that some antimalarials, such as lumefantrine (B1675429) and amodiaquine (B18356), can block the transport of P-gp substrates like rhodamine-123 and digoxin (B3395198) in Caco-2 cells. nih.gov

Table 4: Summary of Chloroquine and Hydroxychloroquine Interactions with Drug Transporters

| Transporter | Compound | Interaction Type | Research Model | Reference |

| P-glycoprotein (P-gp) | Hydroxychloroquine | Substrate and Weak Inhibitor | P-gp over-expressing cell lines | nih.gov |

| MATE1 | Chloroquine | Substrate and Inhibitor | HEK293-MATE1 cells | nih.govresearchgate.net |

| MRP1 | Chloroquine | Substrate, Inhibitor, and Inducer | Various cell lines | nih.govresearchgate.netresearchgate.net |

| OATP1A2 | Hydroxychloroquine | Inhibitor | N/A | nih.govresearchgate.net |

This table provides an overview of the known interactions of chloroquine and hydroxychloroquine with key drug transport proteins based on in vitro studies.

Pharmacokinetic Method Development in Animal Models for Research Tool Validation

The development of robust and validated bioanalytical methods is a cornerstone of preclinical pharmacokinetic research. For the antimalarial drug Chloroquine, accurate quantification in biological matrices from animal models is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Chloroquine-d5, as a stable isotope-labeled internal standard (SIL-IS), is a critical tool in this process, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a SIL-IS like Chloroquine-d5 is considered the gold standard as it co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.gov

Research in various animal models, including dogs, miniature pigs, and mice, has led to the development of sensitive and rapid LC-MS/MS assays for Chloroquine quantification, validating the methodologies for preclinical research. nih.govscienceopen.comresearchgate.net These methods are fundamental for generating reliable pharmacokinetic data to support drug discovery and development pipelines. mdpi.com

Detailed Research Findings

Method development for Chloroquine in animal plasma often involves a straightforward sample preparation technique, such as protein precipitation with an organic solvent like methanol. nih.govscienceopen.com This is followed by chromatographic separation and mass spectrometric detection.

In one such study using dog plasma, a simple protein precipitation was followed by a rapid isocratic elution on a reversed-phase column. nih.gov The analysis was performed by mass spectrometry in the multiple reaction monitoring (MRM) mode, a highly selective and sensitive detection technique. nih.gov Although this particular study used a structural analogue as an internal standard, the validation parameters achieved are representative of what is expected for a method using Chloroquine-d5. nih.govscienceopen.com The assay demonstrated excellent linearity over a specific concentration range and achieved a low limit of quantification, enabling the analysis of more than 400 plasma samples per day. nih.gov

Another validated method was developed for quantifying Chloroquine in miniature pig plasma using hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS. scienceopen.com This approach addresses the challenge of poor retention of polar compounds like Chloroquine on traditional reversed-phase columns. The method was fully validated by evaluating linearity, precision, accuracy, recovery, matrix effect, and stability. scienceopen.com The successful application of this method in a pharmacokinetic study in miniature pigs underscores its utility as a reliable research tool. scienceopen.com

Pharmacokinetic studies in murine models have also been conducted to characterize the disposition of Chloroquine. researchgate.netnih.gov These studies provide essential data on parameters such as elimination half-life (t1/2), clearance (CL), and volume of distribution (V). researchgate.netnih.govnih.gov For instance, a study in healthy mice determined these key parameters, showcasing the biphasic pharmacokinetic profile of the drug. researchgate.netnih.gov The data generated from these validated methods in animal models are crucial for interspecies allometric scaling, which helps in predicting human pharmacokinetics from preclinical data. researchgate.netnih.gov

The table below summarizes the parameters of a validated LC-MS/MS method for the quantification of Chloroquine in dog plasma, which is representative of the performance expected when using Chloroquine-d5 as an internal standard.

| Parameter | Value |

|---|---|

| Matrix | Dog Plasma |

| Sample Volume | 0.05 mL |

| Linear Dynamic Range | 2.0–489.1 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Limit of Detection (LOD) | 0.4 ng/mL |

| Sample Preparation | Protein Precipitation with Methanol |

| Run Time | 2.0 min |

Further research in mice has provided detailed pharmacokinetic profiles, comparing healthy and malaria-infected subjects. These findings highlight differences in drug disposition due to the disease state.

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Elimination Half-life (t1/2) | 46.6 h | 99.3 h |

| Clearance (CL) | 9.9 L/h/kg | 7.9 L/h/kg |

| Volume of Distribution (V) | 667 L/kg | 1,122 L/kg |

The development and validation of these analytical methods, critically enabled by the use of tools like Chloroquine-d5, are indispensable for the non-clinical evaluation of Chloroquine's pharmacokinetic properties.

Role of Chloroquine D5 Diphosphate in Mechanistic and Pre Clinical Research

Tracing Cellular Uptake and Distribution in In Vitro Models

The ability to accurately trace a compound's journey into and throughout a cell is fundamental to pharmacological research. Chloroquine-d5 serves as an excellent tracer for such studies. As a weak base, Chloroquine (B1663885) readily diffuses across cellular membranes. mdpi.com Its uptake can be concentration-dependent, suggesting the involvement of saturable binding sites within the cell. nih.gov Studies in rat submaxillary glands have indicated that the transfer of Chloroquine may be mediated by an active transport process, although this could also be a result of ion trapping within acidic cellular compartments. nih.gov The use of a deuterated form like Chloroquine-d5 allows researchers to distinguish the administered compound from any potential endogenous molecules and precisely quantify its concentration within cellular lysates over time, providing clear data on uptake kinetics.

Investigating Subcellular Localization of Chloroquine in Research Cell Lines

Once inside the cell, Chloroquine does not distribute evenly. Due to its chemical nature, it exhibits significant lysosomotropism, meaning it accumulates preferentially within lysosomes. mdpi.com Lysosomes maintain a highly acidic internal environment, and upon entering, the basic Chloroquine molecule becomes protonated. This positive charge traps it inside the organelle, leading to high concentrations. mdpi.com This accumulation is a key aspect of its mechanism of action.

In research settings, labeled Chloroquine can be used to track this process. For instance, studies using fluorescently labeled Chloroquine analogs or co-localization experiments with lysosomal markers like LAMP1 can visualize this accumulation. pnas.org Research has shown that Chloroquine's presence can lead to the disorganization of the Golgi complex and the broader endo-lysosomal system, an effect that is independent of its impact on autophagy. nih.govnih.gov

Studies on Drug-Target Engagement using Labeled Chloroquine (e.g., DNA binding, protein interactions)

Identifying the specific molecular targets a drug binds to is crucial for understanding its efficacy and potential side effects. Labeled compounds are instrumental in these "target deconvolution" studies. In the context of its antimalarial activity, the primary target of Chloroquine is ferriprotoporphyrin IX (FPIX), or heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite. The uptake of Chloroquine into the parasite is dependent on its binding to FPIX. nih.gov

To identify a broader range of potential targets, researchers have developed clickable, photo-affinity Chloroquine analog probes. nih.gov These probes, which retain the biological activity of Chloroquine, can be introduced into parasite lysates. Upon UV irradiation, the probe covalently binds to interacting proteins, which can then be isolated and identified using mass spectrometry. nih.gov In one such study, 40 specific proteins were identified as interacting with the Chloroquine probe. A parallel method, mass spectrometry-coupled cellular thermal shift assay (MS-CETSA), identified 83 candidate interacting proteins, with eight targets being common between both advanced techniques. nih.gov These studies revealed that Chloroquine may disrupt glycolytic and energy metabolic processes in the parasite. nih.gov

Application in Autophagy Flux Studies in Cellular Models

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular cargo and then fuses with a lysosome to form an autolysosome, where degradation occurs. Chloroquine is widely used in research as a late-stage inhibitor of this pathway, allowing scientists to study the "autophagic flux," or the rate of autophagic degradation.

Monitoring Autophagosome-Lysosome Fusion in Research Cell Lines

Research has firmly established that Chloroquine's primary mechanism for inhibiting autophagy is by impairing the fusion of autophagosomes with lysosomes. nih.govnih.govtandfonline.com This blockage leads to an accumulation of autophagosomes within the cell. Scientists can monitor this effect using specialized research cell lines, such as those stably expressing the mRFP-GFP-LC3 reporter protein. nih.gov In this system, the LC3 protein is tagged with both a pH-stable red fluorescent protein (mRFP) and a pH-sensitive green fluorescent protein (GFP). When an autophagosome successfully fuses with an acidic lysosome, the GFP signal is quenched, leaving only a red signal. In Chloroquine-treated cells, researchers observe a buildup of vesicles that are positive for both red and green fluorescence, providing clear visual evidence that the autophagosomes have not fused with lysosomes. nih.gov

Research into In Vitro Anti-parasitic and Anti-viral Mechanisms (excluding clinical efficacy)

The utility of Chloroquine in preclinical research extends to infectious diseases, where it has been studied for its mechanisms against various parasites and viruses in cell culture models.

In Vitro Anti-parasitic Mechanisms

Chloroquine's most well-known application is as an antimalarial agent. Its mechanism of action has been extensively studied in vitro using cultures of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The parasite digests hemoglobin within its acidic food vacuole, releasing large amounts of toxic heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates to high levels in the acidic food vacuole. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite. nih.gov The sensitivity of different parasite life stages to Chloroquine varies, with the trophozoite and schizont stages being considerably more sensitive than the ring stage. researchgate.net

In Vitro Anti-viral Mechanisms

Chloroquine has also demonstrated broad-spectrum antiviral activity in in vitro studies against a wide range of viruses. nih.gov Its mechanisms are multifaceted and can affect different stages of the viral life cycle.

Inhibition of Viral Entry: For many enveloped viruses, entry into the host cell occurs via endocytosis, a process that requires a low pH within the endosome to trigger fusion between the viral envelope and the endosomal membrane. By accumulating in endosomes and raising their internal pH, Chloroquine can effectively block this pH-dependent step, preventing the virus from releasing its genetic material into the cell. nih.govbmj.com

Post-Entry Inhibition: Chloroquine can also interfere with later stages of viral replication. For instance, it has been shown to inhibit the proper glycosylation of viral proteins and host cell receptors, such as the Angiotensin-Converting Enzyme 2 (ACE2) receptor used by SARS-coronavirus. nih.govbmj.com This improper modification can impair the maturation and infectivity of newly produced virus particles.

These in vitro findings highlight the diverse ways Chloroquine can interfere with pathogen replication at the cellular level, providing a basis for further research.

Data Tables

Table 1: In Vitro Cytotoxicity of Chloroquine in Various Research Cell Lines This table presents the half-maximal cytotoxic concentration (CC50) of Chloroquine, which is the concentration of the drug required to reduce cell viability by 50% after a specific exposure time. These data are derived from in vitro cell proliferation assays.

| Cell Line | Origin | CC50 at 48h (µM) | CC50 at 72h (µM) |

| Vero | Monkey Kidney Epithelial | >300 | 92.35 |

| ARPE-19 | Human Retinal Pigment Epithelial | 63.85 | 49.24 |

| IMR-90 | Human Fetal Lung Fibroblast | 39.54 | 28.53 |

| A549 | Human Lung Carcinoma | 33.32 | 21.05 |

| Hep3B | Human Liver Carcinoma | 26.68 | 20.98 |

| H9C2 | Rat Heart Myoblast | 23.33 | 17.10 |

| IEC-6 | Rat Intestinal Epithelial | 19.33 | 17.38 |

| HEK293 | Human Embryonic Kidney | 12.33 | 9.88 |

| Data sourced from Yang et al., 2020. nih.gov |

Activity against P. falciparum Strains in Research Cultures

Chloroquine diphosphate (B83284) has demonstrated varied efficacy against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In laboratory settings, its activity is quantified by determining the concentration required to inhibit parasite growth. For instance, in one study using an isotopic microtest, Chloroquine diphosphate showed activity against the drug-resistant DD2 strain with a 50% effective concentration (EC50) value of 10.0 μg/mL. nih.gov Another study found that dextran (B179266) nanoparticles loaded with Chloroquine diphosphate had a 50% inhibitory concentration (IC50) of 0.031 μg/mL against the chloroquine-sensitive 3D7 strain and 0.13 μg/mL against the chloroquine-resistant RKL9 strain. researchgate.net The potentiation of Chloroquine's activity by the peroxidase-hydrogen peroxide system has also been observed, indicating that oxidant reagents can enhance its inhibitory effects on P. falciparum growth in vitro. nih.gov

| P. falciparum Strain | Metric | Value | Reference |

|---|---|---|---|

| DD2 (Resistant) | EC50 | 10.0 µg/mL | nih.gov |

| 3D7 (Sensitive) | IC50 | 0.031 µg/mL | researchgate.net |

| RKL9 (Resistant) | IC50 | 0.13 µg/mL | researchgate.net |

Inhibition of Viral Replication in Cell Lines (e.g., SARS-CoV-2 in Vero cells)

Chloroquine has been investigated for its antiviral properties against a range of viruses in cell culture models. frontiersin.org It effectively inhibits the replication of the novel coronavirus SARS-CoV-2 in Vero cells, which are derived from African green monkey kidneys, with a reported EC50 of 1.13 μM. rndsystems.com Similarly, for the original SARS-CoV, Chloroquine phosphate (B84403) demonstrated an IC50 of 8.8 ± 1.2 μM in Vero E6 cells. nih.gov The mechanism of inhibition in these cell lines is linked to Chloroquine's ability to increase the endosomal pH, which interferes with viral entry. neicon.ruscispace.com

However, the antiviral effect is cell-type dependent. neicon.ru While Chloroquine inhibits SARS-CoV-2 in Vero cells, it does not block infection in the human lung cell line Calu-3. nih.gov This is because viral entry into lung cells relies on the cellular protease TMPRSS2, a pathway that is insensitive to Chloroquine. In contrast, entry into Vero cells depends on the endosomal pH-dependent protease Cathepsin L (CTSL), which is inhibited by Chloroquine. neicon.runih.gov Research on other viruses, such as Dengue virus type 2, has shown similar cell-specific effects, with Chloroquine inhibiting viral replication in Vero cells but not in C6/36 mosquito cells. scispace.com

| Virus | Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Vero | EC50 | 1.13 µM | rndsystems.com |

| SARS-CoV | Vero E6 | IC50 | 8.8 ± 1.2 µM | nih.gov |

| SARS-CoV-2 | Calu-3 (Human Lung) | No inhibition observed | nih.gov | |

| Dengue Virus Type 2 | Vero | Significant inhibition | scispace.com | |

| Dengue Virus Type 2 | C6/36 (Mosquito) | No significant inhibition | scispace.com |

Exploration of Anti-cancer Research Applications in In Vitro and Animal Models (excluding human clinical trials)

Beyond its use in infectious diseases, Chloroquine is widely studied for its potential anti-cancer effects in preclinical models. frontiersin.orgnih.gov Research suggests it can inhibit tumor cell growth, induce cell death, and sensitize cancer cells to conventional therapies. frontiersin.orgplos.org These effects are often attributed to its ability to inhibit autophagy, a cellular recycling process that cancer cells can use to survive stress, although other mechanisms have also been identified. frontiersin.orgresearchgate.net

Effects on Cancer Cell Proliferation and Apoptosis Pathways in Cell Lines

In vitro studies have shown that Chloroquine can inhibit the proliferation of a wide variety of human cancer cell lines in a dose- and time-dependent manner. frontiersin.org For example, IC50 values calculated at 72 hours of treatment ranged from 2.27 μM in a colon cancer cell line (HCT116) to 25.05 μM in a head and neck cancer cell line. frontiersin.org It has been shown to suppress viability and proliferation in osteosarcoma cells and inhibit colony-forming ability in oral squamous cell carcinoma (OSCC) cells. nih.govnih.gov

Chloroquine's impact on programmed cell death, or apoptosis, varies among cancer types. It can induce apoptosis in osteosarcoma, breast cancer, and hepatocarcinoma cell lines. nih.govnih.gov In models of aggressive hepatoblastoma, Chloroquine treatment led to decreased cell viability and increased caspase 3/7 activity, a marker of apoptosis. frontiersin.org Mechanistic studies suggest Chloroquine can induce DNA double-strand breaks that depend on the formation of reactive oxygen species. frontiersin.org When combined with DNA repair inhibitors, it shows potent synergistic effects in inducing apoptosis, particularly in glioblastoma and head and neck cancer cell lines. frontiersin.org However, in some cancer cells, such as OSCC, Chloroquine's anti-proliferative effects were associated with cell cycle arrest and autophagy inhibition, with minimal impact on apoptosis. nih.gov

| Cancer Type | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Osteosarcoma | - | Suppressed proliferation and invasion; induced apoptosis | nih.gov |

| Breast Cancer (4T1) | 4T1 | Inhibited cell proliferation and viability; induced apoptosis | rndsystems.com |

| Colon, Breast, Glioblastoma, Head & Neck | HCT116, MDA-MB-231, A-172, CAL-33, etc. | Inhibited cell proliferation; induced DNA damage and apoptosis (especially with DNA repair inhibitors) | frontiersin.org |

| Oral Squamous Cell Carcinoma (OSCC) | - | Inhibited proliferation and colony formation; induced cell cycle arrest; minimal effect on apoptosis | nih.gov |

| Hepatoblastoma | - | Decreased cell viability; induced apoptosis | frontiersin.org |

In Vivo Xenograft and Allograft Mouse Models in Cancer Research

The anti-tumor effects of Chloroquine have been corroborated in various in vivo animal models. In an osteosarcoma mouse model, Chloroquine treatment inhibited tumor growth and lung metastasis. nih.gov Similarly, in mice bearing OSCC xenografts, Chloroquine effectively inhibited tumor growth. nih.gov

Studies using xenograft models of other cancers have shown similar positive outcomes. In a human melanoma xenograft model, Chloroquine significantly reduced both tumor volume and mass. harvard.edu For breast cancer, it reduced primary tumor volume and the number of lung metastases, while enhancing tumor cell apoptosis. harvard.edu In glioblastoma xenograft studies, Chloroquine administration led to a reduced number of mitotic cells and an increased number of apoptotic cells. harvard.edu

Chloroquine has also been tested in combination with other anti-cancer agents. In a patient-derived orthotopic xenograft (PDOX) model of dedifferentiated liposarcoma, the combination of Chloroquine and Rapamycin arrested tumor growth. nih.gov In a hypopharyngeal carcinoma xenograft model, Chloroquine enhanced the efficacy of the chemotherapy drug cisplatin, resulting in decreased tumor growth and prolonged survival of the mice. plos.org Likewise, in a neuroendocrine neoplasm xenograft model, Chloroquine, particularly in combination with the mTOR inhibitor RAD001, significantly decreased tumor volume by inhibiting mTOR activity and increasing apoptosis. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel Analytical Platforms for Chloroquine-d5 (diphosphate) Quantification

The quantification of chloroquine (B1663885) and its metabolites is essential for pharmacokinetic studies and clinical monitoring. Chloroquine-d5 (diphosphate) is invaluable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for bioanalysis. nih.govresearchgate.net This technique offers high sensitivity and selectivity for measuring drug concentrations in complex biological matrices like plasma, whole blood, and dried blood spots. nih.govresearchgate.net